3,5-Dibromo-4-oxopentanoic acid
Overview
Description
3,5-Dibromo-4-oxopentanoic acid is an organic compound with the molecular formula C5H6Br2O3 It is a brominated derivative of oxopentanoic acid, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a keto group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-4-oxopentanoic acid can be synthesized through the bromination of 4-oxopentanoic acid. The reaction typically involves the addition of bromine to a solution of 4-oxopentanoic acid in a suitable solvent, such as dichloromethane, in the presence of a catalyst like hydrobromic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with nucleophiles.
Reduction: Formation of 3,5-dibromo-4-hydroxypentanoic acid.
Oxidation: Formation of this compound derivatives with higher oxidation states.
Scientific Research Applications
3,5-Dibromo-4-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-oxopentanoic acid depends on its specific application. In biological systems, it may interact with cellular targets through its bromine atoms and keto group, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3,3-Dibromo-4-oxopentanoic acid: Another brominated derivative with similar structural features but different bromine atom positions.
3-Bromo-3-chloro-4-oxopentanoic acid: A halogenated oxopentanoic acid with both bromine and chlorine atoms.
Uniqueness
3,5-Dibromo-4-oxopentanoic acid is unique due to the specific positioning of its bromine atoms, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3,5-dibromo-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O3/c6-2-4(8)3(7)1-5(9)10/h3H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBYRLPTCCHXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CBr)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1775-46-8 | |
Record name | NSC24873 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dibromolevulinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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